molecular formula C10H7KN6O B7818500 potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one

potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B7818500
M. Wt: 266.30 g/mol
InChI Key: NMMVKSMGBDRONO-UHFFFAOYSA-N
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Description

3,5,5-Trimethylcyclohexane-1,2-dione . It is a cyclic diketone with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by its unique structure, which includes three methyl groups attached to a cyclohexane ring with two ketone functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylcyclohexane-1,2-dione can be synthesized through various methods. One common method involves the oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one using molecular oxygen or a molecular oxygen-containing gas in the presence of an organic base and an organometallic complex catalyst comprising manganese, iron, cobalt, or copper atoms. The reaction conditions typically include moderate temperatures and pressures to facilitate the oxidation process.

Industrial Production Methods: In industrial settings, the production of 3,5,5-Trimethylcyclohexane-1,2-dione often involves the catalytic hydrogenation of iso-Phorone . This method is preferred due to its efficiency and scalability . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylcyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The diketone functionalities allow for nucleophilic substitution reactions, leading to the formation of various substituted cyclohexane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include substituted cyclohexanes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5,5-Trimethylcyclohexane-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The diketone functionalities allow it to participate in redox reactions, acting as an electron donor or acceptor. This property makes it a valuable intermediate in enzymatic reactions and chemical syntheses. The compound’s ability to form stable complexes with metal ions also contributes to its reactivity and versatility in various chemical processes .

Comparison with Similar Compounds

  • 3,3,5-Trimethylcyclohexanone
  • 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
  • 2-Hydroxyisophorone

Comparison: 3,5,5-Trimethylcyclohexane-1,2-dione is unique due to its dual ketone functionalities, which provide distinct reactivity compared to similar compounds. For example, 3,3,5-Trimethylcyclohexanone has only one ketone group, making it less reactive in certain oxidation and reduction reactions. Similarly, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one and 2-Hydroxyisophorone have hydroxyl groups that alter their chemical behavior and applications .

Properties

IUPAC Name

potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMVKSMGBDRONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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